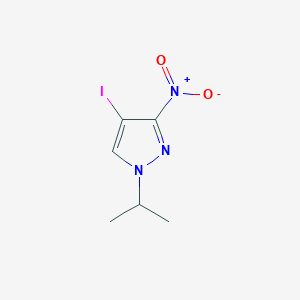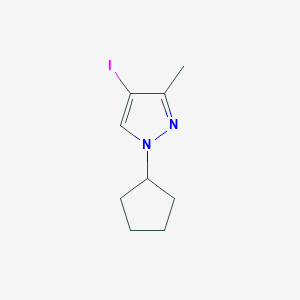![molecular formula C7H5N3O2 B3047219 Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid CAS No. 1356016-45-9](/img/structure/B3047219.png)
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
概要
説明
Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted therapy for cancer treatment, as it targets specific proteins or enzymes that are dysregulated in cancer . This compound is also a key component in the antiviral drug remdesivir .
Synthesis Analysis
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine has been used as an inhibitor of IGF-1R, showing high selectivity over CDK2E . It has also been used in the synthesis of kinase inhibitors .科学的研究の応用
- Pyrrolo[2,1-f][1,2,4]triazine is a crucial component of several kinase inhibitors used in cancer treatment. These inhibitors specifically target dysregulated proteins or enzymes in cancer cells, sparing healthy rapidly dividing cells. The FDA has approved numerous small molecule protein kinase inhibitors, many of which incorporate this scaffold .
- Compounds derived from pyrrolo[2,1-f][1,2,4]triazine exhibit potent cellular activity and inhibit VEGFR-2 (vascular endothelial growth factor receptor 2). VEGFR-2 plays a critical role in angiogenesis, making it an attractive target for cancer therapy .
- Novel fused 1,2,4-triazine derivatives, including those containing the pyrrolo[2,1-f][1,2,4]triazine core, have been explored as inhibitors targeting CYP1A1 activity. CYP1A1 is involved in the metabolism of carcinogens and xenobiotics .
- Researchers have developed efficient synthetic routes to create pyrrolo[2,1-f][1,2,4]triazine derivatives. These strategies enable the synthesis of diverse compounds for further exploration in drug discovery .
- Pyrrolo[2,1-f][1,2,4]triazine-based nucleoside drugs, such as remdesivir, have antiviral properties. Remdesivir gained prominence during the COVID-19 pandemic as a potential treatment option .
Kinase Inhibition in Cancer Therapy
VEGFR-2 Inhibition
CYP1A1 Inhibition
Synthetic Strategies
Antiviral Applications
作用機序
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a promising fused heterocycle that targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of kinases by Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid affects multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . By inhibiting these pathways, the compound can slow down the growth and division of cancer cells .
Pharmacokinetics
It has been observed that compounds with this scaffold show low rates of glucuronidation, an indication of higher metabolic stability . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is the inhibition of cancer cell growth and division . This is achieved by targeting and inhibiting kinases, which play a crucial role in these processes .
将来の方向性
特性
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNWRMUBOJYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728715 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356016-45-9 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047138.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3047139.png)






![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)

![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)

